Cas no 1541536-31-5 (3-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)

3-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid 化学的及び物理的性質
名前と識別子
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- AKOS019634450
- 1541536-31-5
- 3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
- EN300-26296413
- 3-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid
-
- MDL: MFCD24037531
- インチ: 1S/C9H15NO4/c1-3-4-14-9(13)10-6-7(2)5-8(11)12/h3,7H,1,4-6H2,2H3,(H,10,13)(H,11,12)
- InChIKey: UBPRRHJLMQMAIJ-UHFFFAOYSA-N
- ほほえんだ: O(CC=C)C(NCC(C)CC(=O)O)=O
計算された属性
- せいみつぶんしりょう: 201.10010796g/mol
- どういたいしつりょう: 201.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 7
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
3-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26296413-0.05g |
3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
1541536-31-5 | 95% | 0.05g |
$876.0 | 2024-06-18 | |
Enamine | EN300-26296413-0.1g |
3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
1541536-31-5 | 95% | 0.1g |
$917.0 | 2024-06-18 | |
Enamine | EN300-26296413-0.25g |
3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
1541536-31-5 | 95% | 0.25g |
$959.0 | 2024-06-18 | |
Enamine | EN300-26296413-1.0g |
3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
1541536-31-5 | 95% | 1.0g |
$1043.0 | 2024-06-18 | |
Enamine | EN300-26296413-5.0g |
3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
1541536-31-5 | 95% | 5.0g |
$3023.0 | 2024-06-18 | |
Enamine | EN300-26296413-5g |
3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
1541536-31-5 | 5g |
$3023.0 | 2023-09-14 | ||
Enamine | EN300-26296413-1g |
3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
1541536-31-5 | 1g |
$1043.0 | 2023-09-14 | ||
Enamine | EN300-26296413-2.5g |
3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
1541536-31-5 | 95% | 2.5g |
$2043.0 | 2024-06-18 | |
Enamine | EN300-26296413-0.5g |
3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
1541536-31-5 | 95% | 0.5g |
$1001.0 | 2024-06-18 | |
Enamine | EN300-26296413-10.0g |
3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
1541536-31-5 | 95% | 10.0g |
$4483.0 | 2024-06-18 |
3-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
3-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic acidに関する追加情報
3-Methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic Acid: A Comprehensive Overview
The compound with CAS No. 1541536-31-5, commonly referred to as 3-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid, is a highly specialized organic molecule with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound has garnered attention due to its unique structural features and promising biological activities. Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, making it more accessible for research and industrial applications.
3-Methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid is characterized by its complex molecular structure, which includes a butanoic acid backbone with a methyl group at the 3-position and a substituted carbonyl group at the 4-position. The propargyl ether moiety (prop-2-en-1-yloxy) adds an additional layer of complexity, contributing to the compound's reactivity and functional versatility. This structure allows the molecule to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis.
Recent studies have highlighted the potential of 3-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid in drug discovery. Its ability to act as a precursor for bioactive molecules has been extensively explored. For instance, researchers have demonstrated its utility in the synthesis of peptide analogs and bioisosteres, which are critical components in modern pharmacology. The compound's reactivity under mild conditions has also made it a preferred choice for click chemistry applications, enabling the rapid assembly of complex molecular architectures.
In addition to its pharmaceutical applications, 3-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid has shown promise in agrochemical research. Its ability to modulate plant growth and development through interaction with key enzymes and signaling pathways has been documented in several recent studies. This highlights its potential as a lead compound for developing environmentally friendly pesticides and growth regulators.
The synthesis of 3-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Recent advancements in catalytic asymmetric synthesis have significantly improved the yield and enantioselectivity of this process, making it more viable for large-scale production.
From an environmental standpoint, the compound's biodegradability and eco-friendliness have been evaluated in several studies. These findings underscore its potential as a sustainable alternative to traditional chemical intermediates. Moreover, its low toxicity profile makes it suitable for use in applications where human exposure is a concern.
In conclusion, 3-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid (CAS No. 1541536-31-5) is a versatile and innovative compound with a wide range of applications across multiple industries. Its unique chemical properties, combined with recent breakthroughs in synthesis and application development, position it as a key player in the field of modern organic chemistry.
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